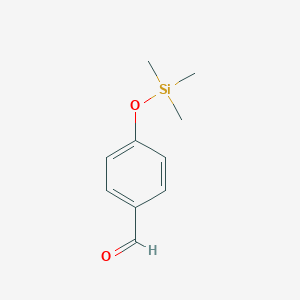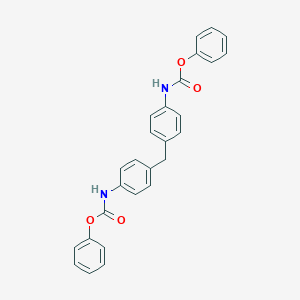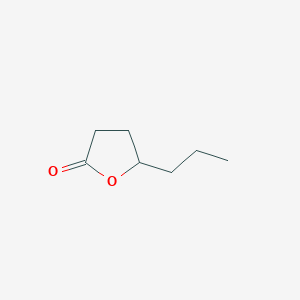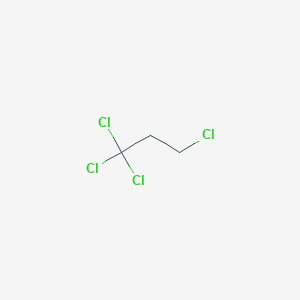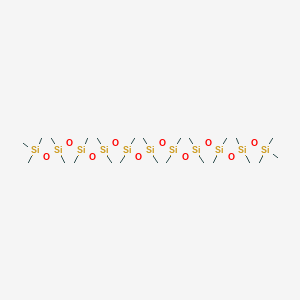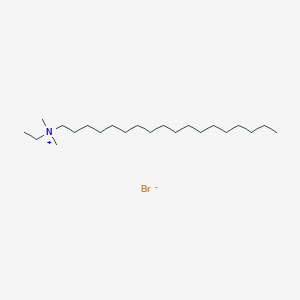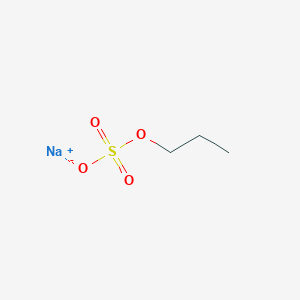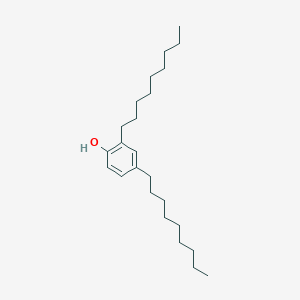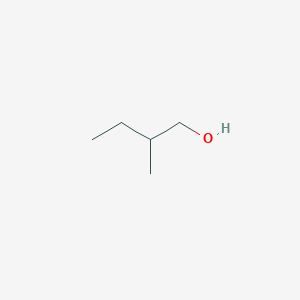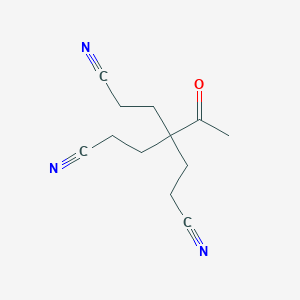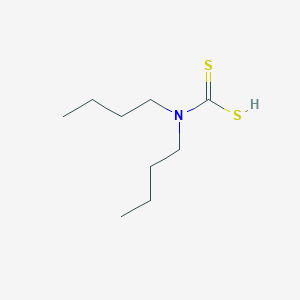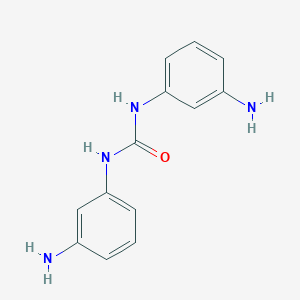
1,3-Bis(3-aminophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3-aminophenyl)urea, also known as BAPU, is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. BAPU is a derivative of urea and is composed of two 3-aminophenyl groups attached to a central urea molecule.
Wirkmechanismus
The mechanism of action of 1,3-Bis(3-aminophenyl)urea is not fully understood, but it is believed to involve the formation of hydrogen bonds and π-π interactions with other molecules. 1,3-Bis(3-aminophenyl)urea can also interact with metal ions through coordination bonds. These interactions can lead to changes in the electronic and optical properties of 1,3-Bis(3-aminophenyl)urea, which can be exploited for sensing applications.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 1,3-Bis(3-aminophenyl)urea. However, studies have shown that 1,3-Bis(3-aminophenyl)urea is not toxic to cells and has low cytotoxicity. 1,3-Bis(3-aminophenyl)urea has also been shown to have antibacterial and antifungal properties, which may be useful in the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Bis(3-aminophenyl)urea has several advantages for lab experiments, including its high purity and solubility in organic solvents. 1,3-Bis(3-aminophenyl)urea is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, 1,3-Bis(3-aminophenyl)urea is relatively expensive compared to other compounds, which may limit its use in some research projects.
Zukünftige Richtungen
There are several future directions for research on 1,3-Bis(3-aminophenyl)urea. One area of interest is the development of 1,3-Bis(3-aminophenyl)urea-based sensors for the detection of environmental pollutants and toxic substances. Another area of research is the synthesis of 1,3-Bis(3-aminophenyl)urea derivatives with enhanced properties, such as increased sensitivity or selectivity for specific analytes. 1,3-Bis(3-aminophenyl)urea may also have potential applications in the fields of drug delivery and biomedicine, although further studies are needed to explore these possibilities.
Conclusion
In conclusion, 1,3-Bis(3-aminophenyl)urea is a versatile and promising compound that has been extensively studied for its potential applications in various scientific fields. 1,3-Bis(3-aminophenyl)urea has unique properties that make it suitable for use in the development of sensors, polymers, and other compounds. While there is still much to be learned about the mechanism of action and potential applications of 1,3-Bis(3-aminophenyl)urea, it is clear that this compound has significant potential for future research and development.
Synthesemethoden
The synthesis of 1,3-Bis(3-aminophenyl)urea involves the reaction of 3-aminophenyl isocyanate with urea in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The purity of 1,3-Bis(3-aminophenyl)urea can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3-aminophenyl)urea has been extensively studied for its potential applications in various scientific fields. One of the most notable applications of 1,3-Bis(3-aminophenyl)urea is in the development of sensors for the detection of heavy metals and other toxic substances. 1,3-Bis(3-aminophenyl)urea can form complexes with metal ions, which can be detected by fluorescence spectroscopy or electrochemical methods. 1,3-Bis(3-aminophenyl)urea has also been used as a building block for the synthesis of other compounds, such as dendrimers and polymers.
Eigenschaften
CAS-Nummer |
101-22-4 |
|---|---|
Produktname |
1,3-Bis(3-aminophenyl)urea |
Molekularformel |
C13H14N4O |
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
1,3-bis(3-aminophenyl)urea |
InChI |
InChI=1S/C13H14N4O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,14-15H2,(H2,16,17,18) |
InChI-Schlüssel |
IKLYNYSRJGANON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)N)N |
Synonyme |
N,N'-bis(3-aminophenyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



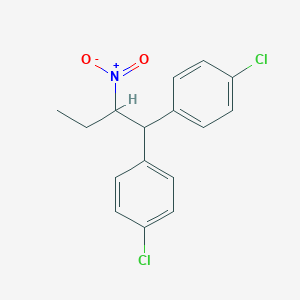
![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)
